molecular formula C28H32N2O3S B12137437 Ethyl 1-[(2-benzamido-4,5-dimethylthiophen-3-yl)(phenyl)methyl]piperidine-3-carboxylate

Ethyl 1-[(2-benzamido-4,5-dimethylthiophen-3-yl)(phenyl)methyl]piperidine-3-carboxylate

Cat. No.: B12137437
M. Wt: 476.6 g/mol
InChI Key: JMJTUDCRHYLANB-UHFFFAOYSA-N
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Description

Ethyl 1-[(2-benzamido-4,5-dimethylthiophen-3-yl)(phenyl)methyl]piperidine-3-carboxylate is a complex organic compound that features a piperidine ring substituted with a carboxylate group, a benzamido group, and a dimethylthiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[(2-benzamido-4,5-dimethylthiophen-3-yl)(phenyl)methyl]piperidine-3-carboxylate typically involves multiple steps. One common approach starts with the preparation of the piperidine ring, followed by the introduction of the carboxylate group. The benzamido group is then attached through an amide bond formation, and finally, the dimethylthiophene moiety is introduced via a substitution reaction. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and catalysts like palladium or copper to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and scaling up the production. The purification of the final product is typically achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[(2-benzamido-4,5-dimethylthiophen-3-yl)(phenyl)methyl]piperidine-3-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Sodium hydride, lithium diisopropylamide

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted thiophene derivatives .

Scientific Research Applications

Ethyl 1-[(2-benzamido-4,5-dimethylthiophen-3-yl)(phenyl)methyl]piperidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 1-[(2-benzamido-4,5-dimethylthiophen-3-yl)(phenyl)methyl]piperidine-3-carboxylate involves its interaction with specific molecular targets. The benzamido group can form hydrogen bonds with biological molecules, while the piperidine ring can interact with receptors or enzymes. The dimethylthiophene moiety may contribute to the compound’s overall stability and reactivity. These interactions can lead to the modulation of biological pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-[(2-benzamido-4,5-dimethylthiophen-3-yl)(phenyl)methyl]piperidine-3-carboxylate
  • 3-Acetyl-2,5-dimethylthiophene
  • Indole derivatives

Uniqueness

This compound is unique due to its combination of functional groups, which provide a diverse range of chemical reactivity and biological activity. The presence of the piperidine ring, benzamido group, and dimethylthiophene moiety allows for multiple interactions with biological targets, making it a versatile compound for research and development .

Properties

Molecular Formula

C28H32N2O3S

Molecular Weight

476.6 g/mol

IUPAC Name

ethyl 1-[(2-benzamido-4,5-dimethylthiophen-3-yl)-phenylmethyl]piperidine-3-carboxylate

InChI

InChI=1S/C28H32N2O3S/c1-4-33-28(32)23-16-11-17-30(18-23)25(21-12-7-5-8-13-21)24-19(2)20(3)34-27(24)29-26(31)22-14-9-6-10-15-22/h5-10,12-15,23,25H,4,11,16-18H2,1-3H3,(H,29,31)

InChI Key

JMJTUDCRHYLANB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(C2=CC=CC=C2)C3=C(SC(=C3C)C)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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